Methyl 3-butanoyl-4-[4-[4-[(2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene)amino]phenyl]phenyl]imino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate
Overview
Description
Methyl 3-butanoyl-4-[4-[4-[(2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene)amino]phenyl]phenyl]imino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate is a complex organic compound with a unique structure. This compound is characterized by its multiple functional groups, including butanoyl, hydroxy, methoxycarbonyl, and dimethylcyclohexene moieties. Its intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-butanoyl-4-[4-[4-[(2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene)amino]phenyl]phenyl]imino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core cyclohexene structure, followed by the introduction of the butanoyl and methoxycarbonyl groups through esterification and acylation reactions. The final steps involve the formation of the imino and hydroxy groups through condensation and reduction reactions, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-butanoyl-4-[4-[4-[(2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene)amino]phenyl]phenyl]imino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The imino groups can be reduced to amines.
Substitution: The methoxycarbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the imino groups would produce amines.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications, making it a versatile intermediate in synthetic pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its multiple functional groups enable it to interact with various biological targets, making it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific functional characteristics.
Mechanism of Action
The mechanism of action of Methyl 3-butanoyl-4-[4-[4-[(2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene)amino]phenyl]phenyl]imino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-butanoyl-4-hydroxybenzoate: Shares the butanoyl and hydroxy groups but lacks the complex cyclohexene structure.
2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene: Contains similar functional groups but differs in the overall structure.
Uniqueness
Methyl 3-butanoyl-4-[4-[4-[(2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene)amino]phenyl]phenyl]imino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate is unique due to its intricate structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 3-butanoyl-4-[4-[4-[(2-butanoyl-3-hydroxy-4-methoxycarbonyl-5,5-dimethylcyclohex-2-en-1-ylidene)amino]phenyl]phenyl]imino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48N2O8/c1-9-11-29(43)31-27(21-39(3,4)33(35(31)45)37(47)49-7)41-25-17-13-23(14-18-25)24-15-19-26(20-16-24)42-28-22-40(5,6)34(38(48)50-8)36(46)32(28)30(44)12-10-2/h13-20,33-34,45-46H,9-12,21-22H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMWPOVPKXZIEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(C(CC1=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=C4CC(C(C(=C4C(=O)CCC)O)C(=O)OC)(C)C)(C)C)C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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